(2-Methylthiazol-5-yl)methanamine hydrochloride
Description
IUPAC and Common Nomenclature
The compound (2-methylthiazol-5-yl)methanamine hydrochloride is systematically named according to IUPAC rules as (2-methyl-1,3-thiazol-5-yl)methanamine hydrochloride . The numbering of the thiazole ring follows the convention where the sulfur atom occupies position 1, and the nitrogen atom resides at position 3. The methyl substituent is located at position 2, while the methanamine group is attached to position 5.
Common names for this compound include:
Molecular Formula and Isotopic Variation
The molecular formula of the compound is C₅H₉ClN₂S , with a molecular weight of 164.66 g/mol . The isotopic composition arises primarily from the natural abundance of chlorine isotopes:
Isotopic variants influence the compound’s exact mass, which is calculated as 164.0174972 Da for the most abundant isotopologue (Cl-35). The monoisotopic mass remains identical due to the dominance of Cl-35 in natural chlorine.
Table 1: Isotopic Composition and Mass Data
| Isotope | Abundance (%) | Contribution to Exact Mass (Da) |
|---|---|---|
| ^35^Cl | 75.78 | 34.968853 |
| ^37^Cl | 24.22 | 36.965902 |
Structural Features: Thiazole Ring Substitution and Amine Group Positioning
The compound features a 1,3-thiazole core, a five-membered heterocyclic ring containing sulfur (position 1) and nitrogen (position 3). Key structural characteristics include:
- Methyl substitution at position 2 of the thiazole ring.
- A methanamine group (-CH₂NH₂) at position 5.
- Hydrochloride salt formation via protonation of the primary amine group, resulting in a chloride counterion.
The thiazole ring exhibits aromaticity due to delocalized π-electrons, with bond lengths and angles consistent with typical thiazole derivatives. The amine group adopts a trigonal planar geometry when protonated, enhancing solubility in polar solvents.
Synonyms and Related Compounds (Free Base vs. Hydrochloride Salt)
Synonyms
Related Compounds
Table 2: Comparison of Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₅H₈N₂S | C₅H₉ClN₂S |
| Molecular Weight (g/mol) | 128.195 | 164.66 |
| Solubility | Lower polarity, limited aqueous | Enhanced aqueous solubility |
| Stability | Prone to oxidation | Improved hygroscopic stability |
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFDHUAIVTUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The most straightforward and commonly cited method for synthesizing (2-Methylthiazol-5-yl)methanamine hydrochloride involves a Mannich-type reaction:
- Reactants: 2-Methylthiazole, formaldehyde, and ammonium chloride.
- Process: Under controlled conditions (temperature, pH), 2-methylthiazole undergoes electrophilic substitution at the 5-position with formaldehyde and ammonium chloride to form an aminomethyl intermediate.
- Final Step: Addition of hydrochloric acid converts the free amine intermediate into the hydrochloride salt.
- Optimization: Industrial syntheses optimize temperature, pressure, and pH to maximize yield and purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | Mild heating (exact temp varies) | Control to avoid side reactions |
| pH | Slightly acidic to neutral | Maintains amine stability |
| Reaction time | Several hours | Monitored by TLC or HPLC |
| Yield | Not explicitly stated; optimized industrially | Purity enhanced by recrystallization |
This method is well-established and provides a direct route without requiring protection/deprotection steps or complex intermediates.
Hydrolysis of Isoindole-1,3-dione Derivative
An alternative synthetic approach involves the hydrolysis of a protected intermediate:
- Starting Material: 2-(2-Methylthiazol-5-ylmethyl)isoindole-1,3-dione.
- Procedure: The isoindole derivative is suspended in 6N hydrochloric acid and refluxed for approximately 2.5 hours, followed by cooling and stirring.
- Workup: The mixture is basified with sodium hydroxide, extracted with methylene chloride, dried, filtered, and concentrated.
- Outcome: The target amine is obtained as an oil with a reported yield of approximately 61%.
- Characterization: The product is confirmed by ^1H NMR spectroscopy.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | 6N HCl, reflux, 2.5 hours | - | Converts protected amine |
| Basification | 2N NaOH, room temperature | - | Neutralizes acid |
| Extraction | Methylene chloride, multiple washes | - | Isolates organic product |
| Final Concentration | Rotary evaporation | 61 | Product obtained as brown oil |
This method is useful when the protected intermediate is more readily available or when selective deprotection is desired.
Summary Table of Preparation Methods
Analytical and Characterization Notes
- The product is typically characterized by ^1H NMR, confirming the presence of the aminomethyl group attached to the thiazole ring.
- Mass spectrometry and elemental analysis further confirm molecular weight and purity.
- TLC and HPLC are used to monitor reaction progress and purity.
- The hydrochloride salt improves solubility and stability for handling and storage.
Research Findings and Optimization Insights
- The Mannich-type reaction is favored for its simplicity and directness, with industrial processes optimizing parameters for scale-up.
- The hydrolysis of protected intermediates offers a route when starting materials are constrained or when selective deprotection is needed.
- Cyclization methods using thioacetamide and halo-ketoesters provide a broader synthetic context for thiazole derivatives but require additional steps for amine introduction.
- Temperature, pH, and reagent stoichiometry are critical factors influencing yield and purity.
- Avoiding chromatographic purification by optimizing reaction conditions enhances scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiazol-5-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amine derivatives .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
Antimicrobial Activity
(2-Methylthiazol-5-yl)methanamine hydrochloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including multidrug-resistant strains of bacteria. For example:
- A study reported that the compound demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Antidiabetic Effects
Research indicates that thiazole derivatives can inhibit enzymes involved in carbohydrate metabolism, suggesting potential antidiabetic effects. This property may aid in blood sugar regulation, making it a candidate for further exploration in diabetes treatment.
Neuroprotective Properties
Emerging evidence points to the neuroprotective effects of thiazole derivatives, possibly through antioxidant mechanisms. These properties are being studied for their potential in treating neurodegenerative diseases.
Cancer Research
The compound has been explored for its anticancer potential. It has been used as a building block in the design of new therapeutic agents targeting specific cancer pathways:
- In studies involving protein-protein interaction inhibitors, this compound was identified as a promising scaffold for developing selective antagonists targeting oncogenic proteins like WDR5, which plays a significant role in cancer progression .
Case Study 1: Antibacterial Efficacy
A recent investigation assessed the antibacterial efficacy of several thiazole derivatives, including this compound, against multidrug-resistant pathogens. The results indicated significant antibacterial activity, highlighting its potential as a new antimicrobial agent.
Case Study 2: Cytotoxic Effects
In comparative studies on cytotoxic effects against cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations exceeding 10 µM. This suggests its potential as a therapeutic agent in oncology.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2-Methylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Methanamine Derivatives
Thiazol-5-ylmethanamine Hydrochloride (CAS: 161805-76-1)
- Structural Similarity : 0.77 .
- Key Difference : Lacks the 2-methyl substituent on the thiazole ring.
(4-Methyl-1,3-thiazol-2-yl)methanamine Hydrochloride (CAS: 1196146-15-2)
- Structural Feature : Methyl group at position 4 instead of 2.
- Impact : Positional isomerism can significantly affect electronic distribution and intermolecular interactions. For example, the 4-methyl derivative may exhibit different solubility or metabolic stability .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0)
- Molecular Formula : C₁₀H₉ClN₂S·HCl (MW: 261.17 g/mol).
- Key Difference : Incorporates a 4-chlorophenyl group at position 2 of the thiazole ring.
- Melting point: 268°C .
Oxazole-Based Analogs
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride (CAS: 1803606-83-8)
- Molecular Formula : C₇H₁₂N₂O·HCl (MW: 176.64 g/mol).
- Key Difference : Replacement of the thiazole’s sulfur with oxygen (oxazole core).
- Impact : Oxazoles are less polarizable than thiazoles, which may alter electronic properties and biological activity (e.g., reduced hydrogen bonding capacity) .
Functionalized Derivatives
N-Methyl-1-(1,3-thiazol-5-yl)methanamine Dihydrochloride (CAS: 1923088-56-5)
- Key Difference : N-methylation of the amine group.
- Impact : Methylation reduces basicity, which could influence salt formation, solubility, and pharmacokinetic properties .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Compounds
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| (2-Methylthiazol-5-yl)methanamine HCl (1072806-59-7) | C₅H₈N₂S·HCl | ~164.66 | Not reported | 2-methyl, 5-amine thiazole |
| Thiazol-5-ylmethanamine HCl (161805-76-1) | C₄H₆N₂S·HCl | ~154.63 | Not reported | Unsubstituted thiazole |
| [2-(4-Chlorophenyl)-thiazol-4-yl]methanamine HCl (690632-35-0) | C₁₀H₉ClN₂S·HCl | 261.17 | 268 | 4-chlorophenyl substituent |
| (2-Ethyl-4-methyl-oxazol-5-yl)methanamine HCl (1803606-83-8) | C₇H₁₂N₂O·HCl | 176.64 | Not reported | Oxazole core, ethyl/methyl groups |
Pharmacological Notes:
- Thiazole vs. Oxazole : Thiazoles (containing sulfur) often exhibit enhanced hydrogen-bonding and π-stacking capabilities compared to oxazoles, making them more prevalent in drug discovery .
- Chlorophenyl Substituents : Increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
Biological Activity
(2-Methylthiazol-5-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing both sulfur and nitrogen. The presence of a methyl group on the thiazole ring and an amine group enhances its solubility and bioavailability, making it suitable for various biological applications.
1. Antimicrobial Activity
Thiazole derivatives are recognized for their antibacterial and antifungal properties. Studies have demonstrated that this compound exhibits significant activity against various microbial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
2. Antidiabetic Effects
Preliminary studies indicate that this compound may inhibit enzymes involved in carbohydrate metabolism, potentially aiding in blood sugar regulation. Its mechanism could involve the modulation of glucose uptake or inhibition of alpha-glucosidase activity.
3. Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, influencing metabolic pathways associated with microbial resistance and glucose metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
Study on Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria and fungi. The results indicated that the compound significantly inhibited microbial growth at low concentrations, supporting its potential as a therapeutic agent in infectious diseases .
Research on Antidiabetic Properties
In vitro assays demonstrated that this compound effectively inhibited alpha-glucosidase activity, leading to decreased glucose absorption in intestinal cells. This suggests a promising role in managing postprandial blood sugar levels .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with other thiazole derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential vitamin involved in metabolism |
| 2-Amino-thiazole | Similar thiazole structure | Exhibits antimicrobial properties |
| Benzothiazole | Contains fused benzene and thiazole | Known for anti-inflammatory effects |
These comparisons highlight how specific substituents on the thiazole ring influence biological activity and therapeutic potential.
Q & A
Q. Recommendations :
- Reproduce conditions with standardized reagents (e.g., T3P from the same supplier).
- Use control experiments to isolate variables (e.g., temperature vs. catalyst loading).
Application: What pharmacological roles does this compound play in drug discovery?
Methodological Answer:
The compound serves as:
- Intermediate in NMDA Receptor Modulators : Used to synthesize pyrazine-based sulfonamides targeting neurological pathways .
- Building Block for Bioactive Molecules : Its thiazole moiety enhances binding affinity in kinase inhibitors or antimicrobial agents.
Example Study : Coupling with 5-chloro-6-methylpyrazine-2-carboxylate generated a lead compound for glutamate receptor studies .
Handling & Stability: What precautions are critical for handling this hydrochloride salt?
Methodological Answer:
- Storage : Airtight containers with desiccants (silica gel) to prevent hygroscopic degradation.
- Solubility Considerations : Soluble in polar solvents (water, methanol), but prolonged exposure to moisture leads to decomposition.
- Safety Protocols : Use fume hoods for reactions involving volatile byproducts (e.g., HCl gas).
Note : Stability data from analogous compounds (e.g., methylamine hydrochloride) suggest a shelf life of 12–18 months at 4°C .
Mechanistic Studies: How can computational modeling aid in optimizing reactions with this compound?
Methodological Answer:
- DFT Calculations : Predict reaction pathways for cyanide displacement or amine alkylation.
- Molecular Docking : Assess thiazole-amine interactions with biological targets (e.g., enzyme active sites).
Tools : Software like Gaussian or AutoDock, validated against crystallographic data from SHELX-refined structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
